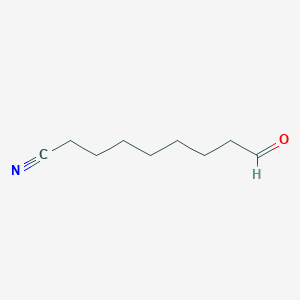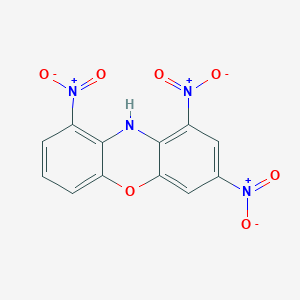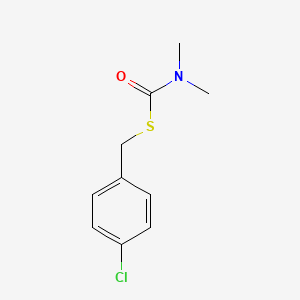
4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a bromine atom, two methyl groups, a carbonyl group, and a carboxamide group attached to the thiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the thiazole derivative with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Condensation Reactions: The carbonyl and carboxamide groups can participate in condensation reactions with other carbonyl compounds or amines.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Substitution: Nucleophiles such as amines, thiols, alkoxides
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Substitution Products: Various substituted thiazoles depending on the nucleophile used
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiazolidines
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or pharmacophore for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals, agrochemicals, or materials science.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-oxo-1,2-thiazole-2(3H)-carboxamide: Lacks the two methyl groups.
N,5-Dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide: Lacks the bromine atom.
4-Bromo-N-methyl-3-oxo-1,2-thiazole-2(3H)-carboxamide: Has only one methyl group.
Uniqueness
4-Bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2(3H)-carboxamide is unique due to the combination of its bromine atom, two methyl groups, and carboxamide functionality, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
26541-82-2 |
|---|---|
Fórmula molecular |
C6H7BrN2O2S |
Peso molecular |
251.10 g/mol |
Nombre IUPAC |
4-bromo-N,5-dimethyl-3-oxo-1,2-thiazole-2-carboxamide |
InChI |
InChI=1S/C6H7BrN2O2S/c1-3-4(7)5(10)9(12-3)6(11)8-2/h1-2H3,(H,8,11) |
Clave InChI |
DZTBMORSQXCVFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(S1)C(=O)NC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


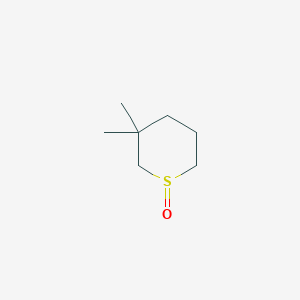
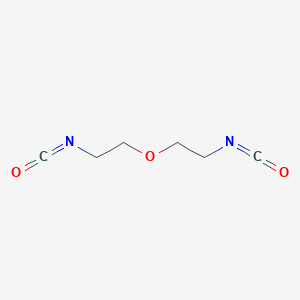

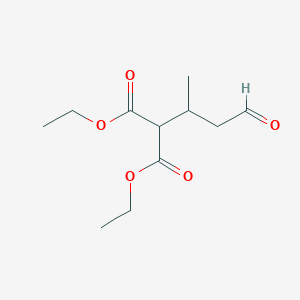
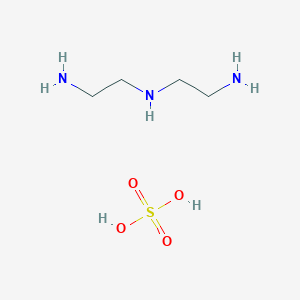
![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
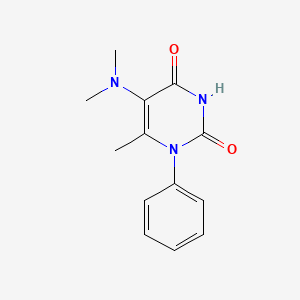
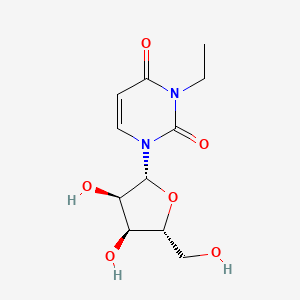
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)
